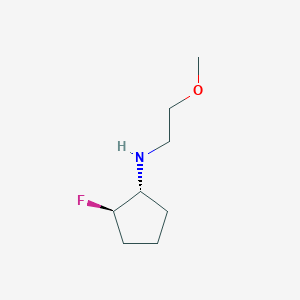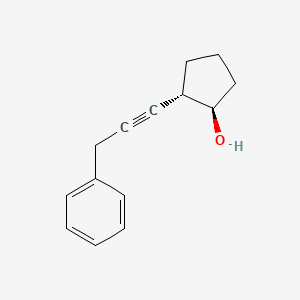![molecular formula C10H13NO2 B1485663 4-{[trans-2-Hydroxycyclobutyl]amino}phenol CAS No. 2165483-13-4](/img/structure/B1485663.png)
4-{[trans-2-Hydroxycyclobutyl]amino}phenol
Descripción general
Descripción
4-{[trans-2-Hydroxycyclobutyl]amino}phenol is an organic compound characterized by the presence of a phenol group and a trans-2-hydroxycyclobutylamino substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[trans-2-Hydroxycyclobutyl]amino}phenol typically involves the reaction of 4-aminophenol with trans-2-hydroxycyclobutylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly, the reaction is performed in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 4-{[trans-2-Hydroxycyclobutyl]amino}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones, which are valuable intermediates in organic synthesis.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of halogenated or nitrated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium nitrosodisulfonate (Fremy’s salt) is often used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) or stannous chloride (SnCl2) are common reducing agents.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated phenols
Aplicaciones Científicas De Investigación
4-{[trans-2-Hydroxycyclobutyl]amino}phenol has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of sensors and other analytical devices due to its chemical reactivity and stability.
Mecanismo De Acción
The mechanism of action of 4-{[trans-2-Hydroxycyclobutyl]amino}phenol involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The phenol group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound may interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
4-Aminophenol: Shares the phenol and amino groups but lacks the cyclobutyl substituent.
2-Aminophenol: Similar structure but with the amino group in the ortho position.
3-Aminophenol: Similar structure but with the amino group in the meta position.
Uniqueness: 4-{[trans-2-Hydroxycyclobutyl]amino}phenol is unique due to the presence of the trans-2-hydroxycyclobutylamino group, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
4-[[(1R,2R)-2-hydroxycyclobutyl]amino]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c12-8-3-1-7(2-4-8)11-9-5-6-10(9)13/h1-4,9-13H,5-6H2/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJRQJIJURCJKL-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,4R)-4-[2-(2-chlorophenyl)ethynyl]oxolan-3-ol](/img/structure/B1485580.png)

![2-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline](/img/structure/B1485584.png)



![(3R,4S)-4-fluoro-N-[3-(propan-2-yloxy)propyl]oxolan-3-amine](/img/structure/B1485594.png)

![1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane](/img/structure/B1485596.png)
![1-[(1R,2R)-2-fluorocyclopentyl]-1,4-diazepane](/img/structure/B1485597.png)
![(1R,2S)-2-[2-(4-bromophenyl)ethynyl]cyclopentan-1-ol](/img/structure/B1485598.png)
![(1R,2S)-2-[2-(4-chlorophenyl)ethynyl]cyclopentan-1-ol](/img/structure/B1485599.png)

![(3S,4R)-4-[2-(thiophen-3-yl)ethynyl]oxolan-3-ol](/img/structure/B1485602.png)
